Ocarocoxib
Overview
Description
Ocarocoxib is a non-steroidal anti-inflammatory drug (NSAID) developed by Ocaro Pharmaceuticals. It is a selective cyclooxygenase-2 (COX-2) inhibitor designed to provide pain relief without the addictive properties associated with opioids. This compound is currently under investigation for its potential to treat acute post-operative pain .
Preparation Methods
The synthesis of Ocarocoxib involves several steps, starting with the preparation of the core structure, which is a 2H-1-benzopyran-3-carboxylic acid derivativeThe reaction conditions often involve the use of strong bases and specific solvents to achieve the desired product with high purity . Industrial production methods are still under development, focusing on optimizing yield and reducing production costs.
Chemical Reactions Analysis
Ocarocoxib undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Ocarocoxib has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of trifluoromethoxy and trifluoromethyl groups on the reactivity and stability of benzopyran derivatives.
Biology: Researchers investigate its effects on COX-2 enzyme inhibition and its potential anti-inflammatory properties.
Mechanism of Action
Ocarocoxib exerts its effects by selectively inhibiting the COX-2 enzyme, which is involved in the production of prostaglandins that cause inflammation and pain. By blocking COX-2, this compound reduces the synthesis of these inflammatory mediators, providing pain relief. The compound’s selective inhibition of COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs .
Comparison with Similar Compounds
Ocarocoxib is compared with other COX-2 inhibitors such as Celecoxib and Rofecoxib. While all these compounds share the same mechanism of action, this compound’s unique chemical structure, featuring trifluoromethoxy and trifluoromethyl groups, may offer additional safety benefits and improved efficacy . Similar compounds include:
Celecoxib: Another COX-2 selective inhibitor used to treat arthritis and acute pain.
Rofecoxib: Previously used for pain management but withdrawn from the market due to cardiovascular risks.
This compound’s development aims to provide a safer alternative to these existing drugs, with a focus on reducing the risk of addiction and other side effects .
Properties
IUPAC Name |
6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6O4/c13-11(14,15)9-7(10(19)20)4-5-3-6(22-12(16,17)18)1-2-8(5)21-9/h1-4,9H,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOISVJKLBMNCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C=C(C(O2)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215122-22-8 | |
Record name | OCAROCOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96RH6Z678D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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